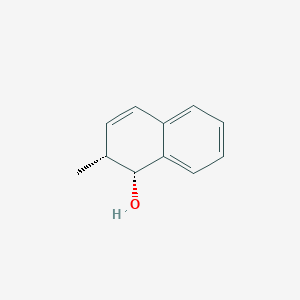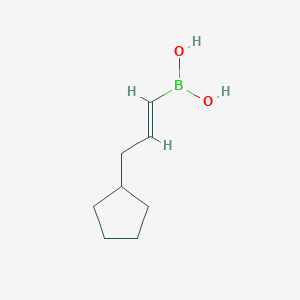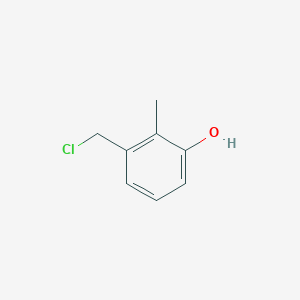
3-(Chloromethyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2-methylphenol is an organic compound that belongs to the class of chloromethylated phenols It is characterized by a phenolic ring substituted with a chloromethyl group at the third position and a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylphenol typically involves the chloromethylation of 2-methylphenol (o-cresol). One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of 2-methylphenol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the chloromethyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxymethyl-2-methylphenol, 3-aminomethyl-2-methylphenol, or 3-methoxymethyl-2-methylphenol can be formed.
Oxidation Products: Oxidation can yield compounds like 3-(chloromethyl)-2-methylquinone.
Reduction Products: Reduction typically results in 2,3-dimethylphenol.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2-methylphenol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving phenolic compounds.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with antimicrobial or anti-inflammatory properties.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical functionalities.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2-methylphenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)phenol: Similar structure but lacks the methyl group at the second position.
3-(Chloromethyl)phenol: Lacks the methyl group at the second position.
2-Methylphenol (o-Cresol): Lacks the chloromethyl group.
Uniqueness: 3-(Chloromethyl)-2-methylphenol is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and properties. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H9ClO |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
3-(chloromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9ClO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
LETPSQYGJVZQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


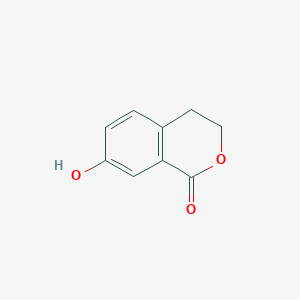


![Cyclopenta[b]indole](/img/structure/B15071945.png)
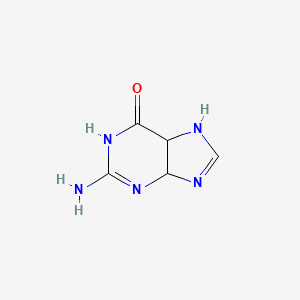
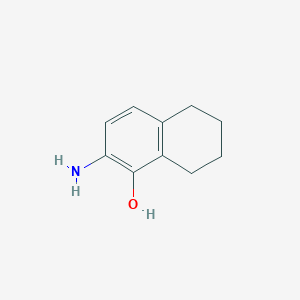
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
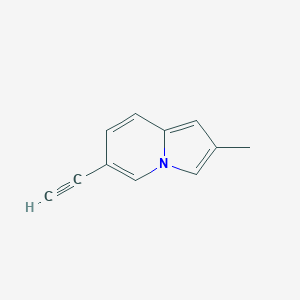
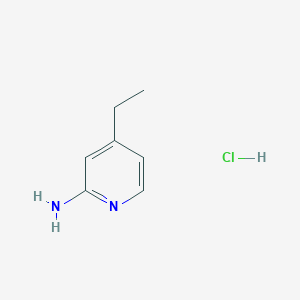
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
